5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a piperidine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpiperidine with thiadiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiadiazole rings .
Scientific Research Applications
5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and thiadiazole derivatives, such as:
- 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazole
- 3-Methylpiperidine-1-yl-1,3,4-thiadiazole-2-amine
Uniqueness
5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.
Chemical Structure and Properties
Molecular Formula: C₈H₁₄N₄S
Molecular Weight: 198.29 g/mol
CAS Number: 941867-25-0
The compound features a piperidine ring fused with a thiadiazole ring, which is known for conferring various biological activities. The unique structure allows for interactions with multiple biological targets, making it a candidate for drug development.
The mechanism of action of this compound is not fully elucidated but is hypothesized to involve:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation: It could interact with receptors in the central nervous system or other tissues, potentially influencing neurotransmitter activity or immune responses.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Antibacterial Activity: this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives with similar structures showed minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
Bacterial Strain | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
---|---|---|---|
S. aureus | 32.6 | Itraconazole | 47.5 |
E. coli | 50 | Streptomycin | 60 |
Pseudomonas aeruginosa | 40 | Ciprofloxacin | 45 |
Anticancer Activity
The potential anticancer properties of thiadiazole derivatives have been explored in various studies:
- Cytostatic Properties: Compounds containing the thiadiazole moiety have shown cytostatic effects in cancer cell lines. The anti-trypanosomal properties of certain derivatives suggest that they may also inhibit tumor growth through similar mechanisms .
Other Pharmacological Activities
Research indicates that derivatives of this compound may possess additional pharmacological activities:
- Anti-inflammatory Effects: Some studies suggest that thiadiazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Neuroprotective Effects: The piperidine component may enhance neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases.
Case Studies and Research Findings
A review conducted by Dogan et al. examined various substitutions at the amine group of thiadiazole derivatives and their antimicrobial activity against different bacterial strains. Among the series tested, certain derivatives showed promising antibacterial properties with MIC values indicating effective inhibition .
In another study focused on the synthesis and biological evaluation of new thiadiazole derivatives, compounds were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated significant zones of inhibition for specific compounds against strains like E. coli and Aspergillus niger .
Properties
IUPAC Name |
5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-6-3-2-4-12(5-6)8-11-10-7(9)13-8/h6H,2-5H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJGKWHCNPFPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224514 | |
Record name | 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941867-25-0 | |
Record name | 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941867-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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